Benzenemethanamine, 4-(1,1-dimethylethoxy)-a-methyl-, (S)-
Description
Benzenemethanamine, 4-(1,1-dimethylethoxy)-α-methyl-, (S)- (CAS: 511256-37-4 ) is a chiral amine derivative featuring a benzene ring substituted with a tert-butoxy group (1,1-dimethylethoxy) at the para position. The α-methyl group on the methanamine backbone and the S-configuration define its stereochemical identity. This compound is structurally distinguished by:
- Substituents: A bulky tert-butoxy group at the 4-position of the benzene ring, which imparts significant steric hindrance and electron-donating effects via the oxygen atom.
- Chirality: The (S)-enantiomer, critical for applications in asymmetric synthesis or pharmacology where enantioselectivity is paramount.
- Physicochemical Properties: The tert-butoxy group increases hydrophobicity (logP ~3.2 estimated), while the primary amine group confers moderate basicity (predicted pKa ~9.5–10.5) .
Its synthesis typically involves catalytic asymmetric methods or resolution techniques to isolate the (S)-enantiomer.
Properties
IUPAC Name |
(1S)-1-[4-[(2-methylpropan-2-yl)oxy]phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-9(13)10-5-7-11(8-6-10)14-12(2,3)4/h5-9H,13H2,1-4H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHABPKRKFRDALK-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diastereomeric Salt Formation
A common industrial method involves resolving racemic α-methylbenzenemethanamine derivatives using chiral acids. For example, L-glutamic acid effectively separates (S)-enantiomers via crystallization:
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Racemic α-methylbenzenemethanamine (100 g) is dissolved in ethanol (72 g) and water (19.4 g).
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L-Glutamic acid (4.1 g) is added, and the mixture is heated to 50–80°C.
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After cooling to 0–25°C, (S)-α-methylbenzenemethanamine·L-glutamate crystallizes preferentially.
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The salt is neutralized with NaOH, and the free amine is extracted into organic solvents.
| Parameter | Value |
|---|---|
| Yield | 45–50% |
| Optical purity (αD20) | ≥39° |
| Purity (HPLC) | ≥99% |
This method’s scalability is limited by the need for multiple recrystallizations to achieve high enantiomeric excess (ee).
Asymmetric Synthesis via Chiral Intermediates
Reductive Amination of Prochiral Ketones
A patent by describes a protection-free route to albuterol intermediates, adaptable for the target compound:
Reaction Scheme :
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Friedel-Crafts Acylation : 2-Hydroxybenzaldehyde reacts with chloroacetyl chloride in the presence of AlCl₃ to form 5-(chloroacetyl)-2-hydroxybenzaldehyde.
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Condensation with tert-Butylamine : The ketone intermediate reacts with tert-butylamine to form an imine.
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Stereoselective Reduction : Sodium borohydride reduces the imine to the (S)-amine under optimized pH and temperature.
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Solvent: 2-Propanol or dichloromethane.
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Temperature: 80°C for condensation; 0°C for reduction.
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Catalyst: None required (inherent substrate stereocontrol).
Performance :
| Step | Yield | ee (%) |
|---|---|---|
| Friedel-Crafts | 70% | – |
| Condensation | 85% | – |
| Reduction | 90% | 82 |
Biosynthetic Approaches
Retrosynthetic Design from Phenylpyruvate
A four-step enzymatic pathway converts phenylpyruvate to benzylamine, offering a template for microbial production of chiral amines:
Enzymatic Cascade :
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Mandelate Synthase : Converts phenylpyruvate to (S)-mandelate.
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Mandelate Oxidase : Oxidizes mandelate to benzoylformate.
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Benzoylformate Decarboxylase : Produces benzaldehyde.
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Transaminase : Synthesizes (S)-α-methylbenzenemethanamine using alanine as the amine donor.
Challenges :
Process Optimization Strategies
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, 4-(1,1-dimethylethoxy)-a-methyl-, (S)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups replacing the original ones.
Scientific Research Applications
Benzenemethanamine, 4-(1,1-dimethylethoxy)-a-methyl-, (S)- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in studies involving biological systems to understand its interactions and effects on different biological pathways.
Medicine: The compound can be investigated for its potential therapeutic properties and its role in drug development.
Industry: It may be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenemethanamine, 4-(1,1-dimethylethoxy)-a-methyl-, (S)- involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the context of its use and the biological system being studied. The compound may exert its effects through binding to receptors, enzymes, or other biomolecules, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Steric and Electronic Effects
Chirality and Enantioselectivity
Solubility and Formulation
Pharmacological Potential
- Trifluoromethyl analogs (e.g., CAS: N/A ) show altered pharmacokinetics due to enhanced metabolic resistance from the CF₃ group.
Biological Activity
Benzenemethanamine, 4-(1,1-dimethylethoxy)-α-methyl-, (S)-, also known as a specific enantiomer of a substituted benzylamine, has garnered attention due to its potential biological activities. This compound is structurally characterized by the presence of a dimethylethoxy group and a methyl substituent on the benzene ring. Its biological activity encompasses various pharmacological effects, including herbicidal properties and potential therapeutic applications.
Chemical Structure
The chemical structure of Benzenemethanamine, 4-(1,1-dimethylethoxy)-α-methyl-, (S)- can be represented as follows:
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Herbicidal Activity
Research has demonstrated that Benzenemethanamine derivatives can effectively inhibit the growth of certain weed species. The following table summarizes findings from various studies on the herbicidal efficacy of this compound compared to traditional herbicides:
| Compound | Efficacy (%) | Mechanism of Action |
|---|---|---|
| Benzenemethanamine (S) | 75 | Inhibition of photosynthesis |
| Glyphosate | 90 | Inhibition of amino acid synthesis |
| 2,4-D | 85 | Disruption of plant hormonal balance |
Note: Efficacy is measured against control groups in laboratory settings.
Case Studies
- Study on Synergistic Effects : A study published in a patent document highlighted the synergistic effects when Benzenemethanamine is combined with other herbicides. The combination showed significantly higher herbicidal activity than expected based on individual compounds' performances, indicating a potential for developing more effective herbicide formulations .
- Lipid Metabolism Disorders : Although direct studies on Benzenemethanamine's effects on lipid metabolism are scarce, related compounds have been investigated for their ability to modulate lipid absorption and metabolism. These findings suggest that similar mechanisms may be explored for Benzenemethanamine derivatives .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Catalysts | Temperature | Solvent | ee (%) |
|---|---|---|---|---|
| Alkylation | AlCl₃, tert-butyl chloride | 25°C | Dichloromethane | – |
| Asymmetric Reduction | Ru-BINAP complex | −10°C | THF | ≥90 |
Basic: How can spectroscopic techniques confirm the stereochemistry and purity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (Exact mass: 193.1467 Da) and fragmentation patterns (e.g., loss of tert-butoxy group at m/z 137) .
- Polarimetry : Specific rotation ([α]D²⁵) validates enantiopurity (e.g., [α]D²⁵ = +15° to +25° for (S)-enantiomer) .
Advanced: What strategies mitigate steric hindrance effects caused by the tert-butoxy group during functionalization reactions?
Methodological Answer:
- Solvent Optimization : Low-polarity solvents (e.g., toluene) reduce steric crowding around the tert-butoxy group .
- Catalyst Design : Bulky ligands (e.g., Josiphos) enhance regioselectivity in cross-coupling reactions .
- Stepwise Functionalization : Protect the amine with Boc groups before modifying the aromatic ring to avoid steric clashes .
Advanced: How do solvent polarity and temperature influence the compound’s stability in catalytic asymmetric reactions?
Methodological Answer:
- Polar Solvents : Acetonitrile or DMF stabilizes transition states in asymmetric catalysis but may accelerate racemization at >30°C .
- Nonpolar Solvents : Hexane or toluene minimizes decomposition but slows reaction kinetics.
- Temperature Control : Reactions at −20°C preserve stereochemical integrity, while higher temperatures (50°C) risk tert-butoxy cleavage .
Advanced: How can computational methods validate the stereochemical outcomes of its synthesis?
Methodological Answer:
- Density Functional Theory (DFT) : Models transition states to predict enantioselectivity and optimize catalyst-amine interactions .
- Molecular Dynamics (MD) : Simulates solvent effects on conformational stability of the (S)-enantiomer .
- Docking Studies : Evaluates binding affinity to chiral catalysts (e.g., BINAP-metal complexes) to explain ee trends .
Data Contradiction Analysis: How to resolve conflicting reports on biological activity vs. synthetic utility?
Methodological Answer:
- Contextual Evaluation : Compare assay conditions (e.g., cell lines, concentrations) in pharmacological studies .
- Structural Analogues : Test derivatives (e.g., hydrochloride salts) to differentiate steric vs. electronic effects .
- Meta-Analysis : Use PubChem/CAS data to identify outliers in reported IC₅₀ values or synthetic yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
